molecular formula C18H19N3O3 B2539418 5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide CAS No. 920133-70-6

5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide

Cat. No. B2539418
CAS RN: 920133-70-6
M. Wt: 325.368
InChI Key: MPTXMPZXRMITRI-UHFFFAOYSA-N
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Description

5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide, commonly known as FIPI, is a small molecule inhibitor that has been studied extensively in the field of biochemistry and pharmacology. FIPI is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a key role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Scientific Research Applications

Antibacterial Activity

The search for novel antibacterial agents is critical due to the rise in microbial resistance against existing drugs. Furan derivatives, including our compound of interest, have attracted interest in this context. Researchers have synthesized furan-based molecules with promising antibacterial activity against both gram-positive and gram-negative bacteria . Further investigations into the mechanism of action and optimization of these derivatives could lead to more effective antimicrobial agents.

Urease Inhibition

Urease, an enzyme responsible for urea hydrolysis, plays a role in various diseases. Recent studies have explored furan chalcones (including our compound) for their urease inhibitory properties. These investigations have yielded promising results, suggesting potential therapeutic applications .

Anti-Ulcer and Diuretic Effects

Historically, furan derivatives have been studied for their anti-ulcer and diuretic properties. Although our compound’s specific effects remain to be fully characterized, its furan and oxazole components hint at potential therapeutic benefits.

properties

IUPAC Name

5-(furan-2-yl)-N-[3-(N-methylanilino)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21(14-7-3-2-4-8-14)11-6-10-19-18(22)15-13-17(24-20-15)16-9-5-12-23-16/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXMPZXRMITRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide

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